molecular formula C9H11NOS B1617387 (2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one CAS No. 79571-33-8

(2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one

Cat. No. B1617387
CAS RN: 79571-33-8
M. Wt: 181.26 g/mol
InChI Key: CDOOQLDZGMQWQC-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves studying the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Enzymatic Reduction and Pharmaceutical Applications

  • A study by Zhang et al. (2015) focused on engineering a carbonyl reductase for the enantioselective reduction of β-amino ketones, including 3-(dimethylamino)-1-(2-thienyl)-propan-1-one. The research highlighted its significance as an intermediate in synthesizing antidepressants.

Proton Acceptance in Hydrogen Bonds

  • A 2003 study by Pleier et al. found that the carbonyl units of 1-aryl-3-(dimethylamino)prop-2-en-1-ones, due to their electron-donating effects, serve as excellent proton acceptors in intra- and intermolecular hydrogen bonds.

Crystal and Molecular Structure Analysis

  • Research by Chruszcz et al. (2002) involved analyzing the crystal structures of compounds closely related to (2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one, providing insights into their solid-state interactions and molecular packing.

Electro-Optical Properties

  • A study conducted by Irfan et al. (2017) explored the electro-optical properties of chalcone derivatives related to this compound. The research aimed to understand their electronic structure and charge transport properties.

Versatility in Organic Synthesis

  • Andersen et al. (2015) reported the use of a similar compound, 3-(dimethylamino)-1-propylamine, in carbohydrate chemistry, highlighting its versatility in deacylation reactions and reagent removals. This study emphasizes the utility of such compounds in organic synthesis processes. SourceThese studies collectively demonstrate the diverse scientific research applications of "(2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one", ranging from pharmaceutical synthesis to materials science and organic chemistry.

Safety And Hazards

This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or biological studies.


properties

IUPAC Name

(E)-3-(dimethylamino)-1-thiophen-3-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-10(2)5-3-9(11)8-4-6-12-7-8/h3-7H,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOOQLDZGMQWQC-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(dimethylamino)-1-(3-thienyl)prop-2-en-1-one

Synthesis routes and methods

Procedure details

A mixture of 48.4 g of 3-acetylthiophene and 75 ml of dimethylformamide dimethyl acetal, under nitrogen, is heated for 15 hours on a steam bath. The reaction is concentrated in vacuo and the residue crystallized from methylene chloride/hexane to give 60.55 g (87%) of the desired product, mp 89°-90° C.
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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